Benzyltriphenylphosphonium borohydride

Chemoselective reduction Imine hydrogenation Reductive amination

Reductive amination workflows relying on NaBH₃CN face toxicity and quench complexity. BTPPB eliminates these bottlenecks. - Chemoselective imine/enamine reduction in MeOH at RT; aldehydes/ketones untouched. - Water-insoluble-simple aqueous extraction workup, no exothermic quench. - Enables high-throughput parallel synthesis without pH control or cyanide waste. Supplied as a white crystalline solid (mp 157-163 °C), freely soluble in CHCl₃ and DCM.

Molecular Formula C25H26BP
Molecular Weight 368.3 g/mol
CAS No. 18117-29-8
Cat. No. B099174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltriphenylphosphonium borohydride
CAS18117-29-8
Molecular FormulaC25H26BP
Molecular Weight368.3 g/mol
Structural Identifiers
SMILES[BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1
InChIKeyYLNTXORZGRIABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltriphenylphosphonium Borohydride (CAS 18117-29-8) Procurement Guide for Selective Reduction: Specifications & Benchmarking


Benzyltriphenylphosphonium borohydride (BTPPB), also referred to as benzyltriphenylphosphonium tetrahydroborate, is a quaternary phosphonium borohydride salt . It belongs to the class of modified borohydride reducing agents, characterized by a phosphonium cation paired with a borohydride (BH₄⁻) anion [1]. The compound appears as a white crystalline solid (melting point 157–163 °C), insoluble in water but freely soluble in chlorinated solvents such as chloroform and dichloromethane . BTPPB is primarily employed as a chemoselective reductant for imines, enamines, and reductive amination of aldehydes under mild conditions [1].

Why Sodium Borohydride or Tetrabutylammonium Borohydride Cannot Simply Replace Benzyltriphenylphosphonium Borohydride


Generic substitution of benzyltriphenylphosphonium borohydride with common laboratory borohydrides (e.g., NaBH₄, n-Bu₄N⁺BH₄⁻) often fails because the phosphonium cation actively modulates solubility, redox potential, and steric environment at the borohydride anion [1]. While NaBH₄ reacts violently with protic solvents and preferentially reduces aldehydes/ketones, BTPPB remains stable in methanol and selectively reduces imines and enamines without competing carbonyl reduction [2]. Even within the phosphonium borohydride family, the benzyl substituent influences solubility and crystallinity relative to methyl or butyl analogs, directly impacting ease of handling, reaction workup, and procurement reproducibility [1].

Benzyltriphenylphosphonium Borohydride: Quantitative Differentiation Evidence for Scientific Selection


Chemoselective Imine Reduction: BTPPB vs. Sodium Borohydride

BTPPB selectively reduces imines and enamines to amines in methanol at room temperature, whereas NaBH₄ under the same conditions preferentially reduces aldehydes and ketones, often leaving imines intact or requiring acidic additives [1][2]. Quantitative yields for imine reduction using BTPPB have been reported in the range of 80–95% for a panel of aryl imines, while NaBH₄ alone typically gives <20% conversion of imines without activation [1]. This functional-group selectivity eliminates the need for protecting-group strategies in multi-step syntheses.

Chemoselective reduction Imine hydrogenation Reductive amination

Solvent Compatibility: BTPPB vs. Methyltriphenylphosphonium Borohydride

BTPPB is insoluble in water and benzene but dissolves readily in chloroform and dichloromethane . Methyltriphenylphosphonium tetrahydroborate (MePh₃PBH₄) also operates effectively in CH₂Cl₂ but exhibits different solubility limits due to the smaller cation, potentially complicating precipitation-based workups [1]. The benzyl group enhances solubility in moderately polar organic solvents compared to the methyl analogue, offering greater flexibility in solvent selection for process chemistry.

Solubility Reaction medium Non-aqueous reduction

Thermal Stability: BTPPB vs. Tetrabutylammonium Borohydride

BTPPB exhibits a sharp melting point of 157–163 °C , indicating high crystallinity and thermal stability well above typical reaction temperatures. Quaternary ammonium borohydrides such as tetrabutylammonium borohydride (n-Bu₄NBH₄) are often hygroscopic oils or low-melting solids (<80 °C) that require refrigeration and strict inert-atmosphere handling [1]. The robust crystalline nature of BTPPB reduces decomposition risk during long-term storage and simplifies weight-based dispensing in parallel synthesis workflows.

Thermal stability Storage Handling safety

Purity Specification: BTPPB Commercial Grade vs. In-House Prepared Batches

Commercially sourced BTPPB is standardized at ≥95% purity (w/w) as determined by iodometric titration of active hydride content . In contrast, literature syntheses from benzyltriphenylphosphonium chloride and NaBH₄ yield crude material requiring multiple recrystallizations, with typical pilot-plant yields of 80–85% chemical purity without extensive purification [1]. Procurement of certified 95% material ensures consistent hydride stoichiometry, critical for reproducible reaction outcomes in GMP or quality-sensitive environments.

Purity Quality control Reproducibility

Reductive Amination Efficiency: BTPPB vs. Sodium Cyanoborohydride

In a direct comparison for the reductive amination of benzaldehyde with primary amines, BTPPB achieved 85–92% isolated secondary amine in methanol at 25 °C within 1 h, without the need for acidic pH adjustment [1]. Sodium cyanoborohydride (NaBH₃CN), a benchmark reagent for reductive amination, typically requires a controlled pH of 4–6 and longer reaction times (3–6 h) to achieve comparable yields, and generates toxic cyanide-containing waste streams [2]. BTPPB thus offers a safer, faster, and operationally simpler alternative for the synthesis of amine libraries in drug discovery.

Reductive amination Amine synthesis Green chemistry

Enamine Reduction Scope: BTPPB vs. Lithium Aluminum Hydride

BTPPB reduces a range of enamines to tertiary amines in methanol with yields of 78–90% without affecting acid- or base-sensitive groups [1]. Lithium aluminum hydride (LiAlH₄), a powerful hydride donor, reduces enamines but simultaneously attacks esters, amides, and nitro groups, severely limiting its applicability in complex substrates. This functional-group tolerance makes BTPPB a superior choice for late-stage functionalization of advanced pharmaceutical intermediates.

Enamine reduction Functional group tolerance Mild reducing agent

Benzyltriphenylphosphonium Borohydride: Optimal Application Scenarios Backed by Differentiation Evidence


Parallel Synthesis of Secondary Amine Libraries via Reductive Amination

For medicinal chemistry groups running 24- or 96-well plate reductive amination campaigns, BTPPB eliminates the need for pH control and cyanide quench steps associated with NaBH₃CN [1]. The 1-hour reaction time at room temperature, combined with simple methanol workup, directly enables high-throughput parallel synthesis of structurally diverse secondary amines without cross-contamination risk from acidic buffers.

Late-Stage Imine Reduction in Pharmaceutically Relevant Scaffolds

When a synthetic route requires selective reduction of a C=N bond in the presence of aldehydes, ketones, or reducible heterocycles, BTPPB provides the requisite chemoselectivity that NaBH₄ and LiAlH₄ lack [1]. This scenario is common in the synthesis of tetrahydroisoquinoline alkaloids, where BTPPB-mediated imine reduction has been successfully employed as a key step in total synthesis [2].

Solvent-Controlled Workup for Multi-Kilogram Scale-Up

The water insolubility and chloroform solubility of BTPPB allow product isolation by simple aqueous extraction of the phosphonium salt byproduct [1]. In contrast, borohydride reagents that are water-soluble (e.g., NaBH₄) require careful, exothermic quenches. This property supports scalable, operator-safe protocols in pilot-plant settings where minimal unit operations are desired.

Pre-Qualified Reagent for GMP Intermediate Production

For CROs and CDMOs requiring a pre-certified reducing agent with documented hydride content (≥95%), BTPPB from qualified suppliers eliminates the burden of in-house assay development and reduces the risk of out-of-specification batches [1]. This is particularly relevant when the reduced amine intermediate is a registered starting material under ICH Q7 guidelines.

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